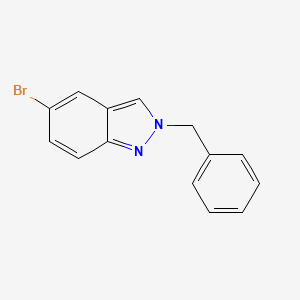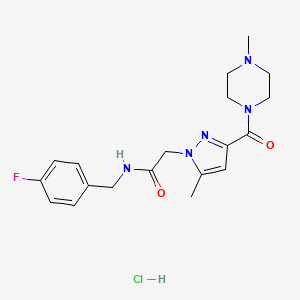
2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.382. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Routes and Derivatives
Research has focused on the synthesis of novel classes of compounds, including pyridazin-3-one derivatives, which exhibit potential for various applications. For instance, a study by Ibrahim and Behbehani (2014) established a general route for synthesizing a new class of pyridazin-3-one derivatives, highlighting the chemical versatility and potential utility of compounds within this class for further chemical transformations and potential applications in medicinal chemistry (Ibrahim & Behbehani, 2014).
Pharmacological Activities
Several studies have synthesized and evaluated derivatives for pharmacological activities. Notably, research has explored the anti-inflammatory, antidepressant, nootropic, and antimicrobial properties of certain derivatives. For example, Amr et al. (2007) synthesized pyridines and oxazinones as anti-inflammatory agents using citrazinic acid, showing the potential of these compounds to serve as bases for developing new pharmacological agents (Amr, Sabry, & Abdulla, 2007). Similarly, Thomas et al. (2016) described the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents, showcasing the therapeutic potential of these structures (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Anticancer Properties
Compounds have also been synthesized and tested for their antimicrobial and anticancer activities. Hossan et al. (2012) synthesized pyridines and oxazinones with antimicrobial properties, using citrazinic acid as a starting material, indicating the potential use of these compounds in addressing bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Additionally, Temple et al. (1987) discussed the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, mitotic inhibitors with significant antitumor activity, underscoring the importance of structural manipulation in discovering new therapeutic agents (Temple, Rose, Comber, & Rener, 1987).
Material Science Applications
In material science, research on compounds such as 2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one includes the development of new materials with specific properties. Chadli et al. (2017) synthesized novel aza-pseudopeptides and evaluated their efficacy in inhibiting mild steel corrosion, demonstrating the utility of such compounds in corrosion protection applications (Chadli, ELherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk, 2017).
特性
IUPAC Name |
2-[2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-12-7-14(8-17(24)22(12)13-4-5-13)26-15-9-20(10-15)18(25)11-21-16(23)3-2-6-19-21/h2-3,6-8,13,15H,4-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMQGJDYAGIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

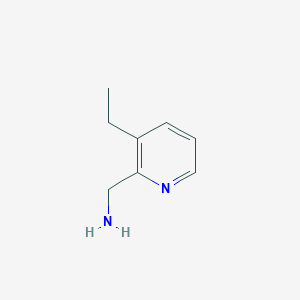
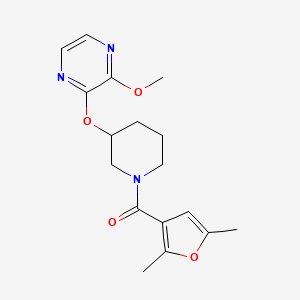

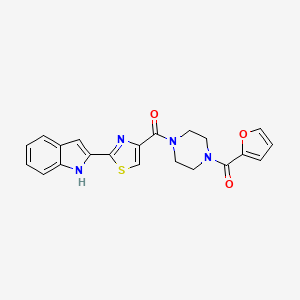
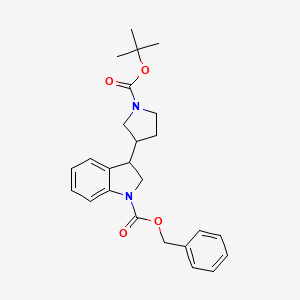

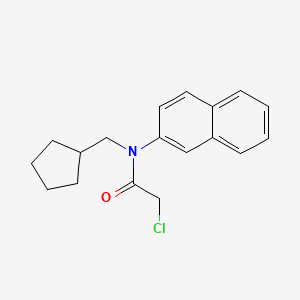
![2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2706391.png)
![2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol](/img/structure/B2706392.png)
